molecular formula C9H9ClF2O B8025294 1-Chloromethyl-4-ethoxy-2,3-difluorobenzene

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene

Cat. No.: B8025294
M. Wt: 206.61 g/mol
InChI Key: SDAOLASOGRDSRD-UHFFFAOYSA-N
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Description

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene is an organic compound with the molecular formula C9H9ClF2O and a molecular weight of 206.62 g/mol . This compound is characterized by the presence of a chloromethyl group, an ethoxy group, and two fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-ethoxy-2,3-difluorobenzene using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ethoxy or chloromethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of hydroxylated or carbonylated benzene derivatives.

    Reduction: Formation of reduced benzene derivatives with modified functional groups.

Scientific Research Applications

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloromethyl-4-ethoxy-2,3-difluorobenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ethoxy and difluorobenzene moieties can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloromethyl-4-ethoxy-2,3-difluorobenzene is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both ethoxy and difluorobenzene groups can enhance its stability and influence its interactions in chemical and biological systems .

Properties

IUPAC Name

1-(chloromethyl)-4-ethoxy-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOLASOGRDSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)CCl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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